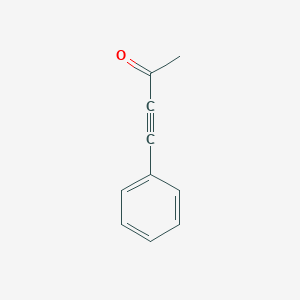

4-Phenyl-3-butyn-2-one

Description

Contextual Significance in Organic Chemistry Research

4-Phenyl-3-butyn-2-one serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a ketone functional group, allows for a variety of chemical transformations. This dual reactivity makes it a versatile precursor for the synthesis of more complex molecules. For instance, it is utilized as a pharmaceutical intermediate, highlighting its importance in medicinal chemistry. fishersci.ca The compound's reactivity is harnessed in various coupling reactions and functional group interconversions to construct elaborate molecular architectures.

The presence of the phenyl group, alkyne, and ketone moieties in a conjugated system imparts unique electronic properties to the molecule. This makes it a subject of interest in the study of reaction mechanisms and the development of new synthetic methodologies. Researchers have explored its utility in creating heterocyclic compounds and other pharmacologically relevant scaffolds.

Historical Perspectives on Synthetic Accessibility and Early Investigations

The synthesis of this compound has been approached through several methods over the years. A prominent and widely used method is the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the coupling of phenylacetylene (B144264) with an acetylating agent. The Sonogashira reaction is favored for its mild reaction conditions and tolerance of various functional groups. wikipedia.org

Early investigations into this compound and related α,β-ynones focused on their fundamental reactivity. Studies explored their behavior in addition reactions, cycloadditions, and reductions. The electronic interplay between the carbonyl group and the carbon-carbon triple bond was a key area of interest, as it dictates the regioselectivity and stereoselectivity of various transformations.

An alternative approach to a related compound, (E)-4-phenyl-3-buten-2-one, involves the enzymatic reduction of this compound. google.com This highlights the early interest in both chemical and biocatalytic routes to access these types of phenylbutanones.

Structural Elucidation Methodologies: An Overview of Advanced Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of the molecule. While specific data for this compound is not detailed in the provided results, the related compound trans-4-phenyl-3-buten-2-one has been extensively studied by NMR, providing a basis for comparison. researchgate.netchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in this compound. The characteristic absorptions for the carbonyl (C=O) stretch and the alkyne (C≡C) stretch provide direct evidence for the presence of these key functionalities. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides the precise molecular weight of the compound and information about its fragmentation pattern, which helps in confirming the molecular formula and structural components. nih.gov

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction can provide the most definitive three-dimensional structure, including bond lengths and angles. While not explicitly mentioned for this specific compound in the search results, it remains a powerful technique for unambiguous structural determination in organic chemistry.

The combination of these advanced analytical techniques provides a comprehensive and unambiguous characterization of the structure of this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-phenylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUQDJSUFHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171178 | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-57-8 | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbut-3-yn-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Catalytic Approaches to 4-Phenyl-3-butyn-2-one Synthesis

Catalysis is central to the modern synthesis of this compound, offering milder reaction conditions and higher yields compared to classical methods. Both transition metal-catalyzed and organocatalytic approaches have been explored.

The Sonogashira coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is a cornerstone in the synthesis of this compound. It typically involves the use of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orglibretexts.org

The reaction of phenylacetylene (B144264) with an acyl halide, like acetyl chloride, in the presence of a palladium complex and a copper salt, efficiently produces this compound. researchgate.net Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.orglibretexts.org The reaction is typically conducted under mild, anaerobic conditions. organic-chemistry.org

Recent research has focused on improving the sustainability of this process. This includes the development of copper-free Sonogashira reactions and the use of heterogeneous catalysts to simplify catalyst removal and recycling. researchgate.netwalisongo.ac.id For instance, palladium nanoparticles immobilized on various supports have shown promise. researchgate.net

A practical, large-scale synthesis has been developed using the phenylacetylenic Grignard reagent, which reacts with acetic anhydride (B1165640) under mild conditions to afford the target compound in high yield (87.8%). acs.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of this compound and Related Ynones

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Product | Yield | Reference |

| Phenylacetylene | Acetyl Chloride | Pd Nanoparticles/PVPy | N/A | This compound | High | researchgate.net |

| Phenylacetylene | Iodobenzene (B50100), CO | Pd(II)-pincer complexes | N/A | 1,3-Diphenylprop-2-yn-1-one | Good | researchgate.net |

| Phenylacetylene | Aryl Iodides | [Cu(PPh₃)₃Cl] on Graphene Oxide | K₂CO₃ / Water | Diarylacetylenes | High | nih.gov |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | 2-Ethynylaniline derivatives | >99% | nih.gov |

| Phenylacetylenic Grignard Reagent | Acetic Anhydride | N/A | THF | This compound | 87.8% | acs.org |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for ynone synthesis. rsc.org While direct organocatalytic synthesis of this compound is less documented, general strategies for ynone synthesis are applicable. These methods are attractive due to their lower toxicity and sensitivity compared to metal catalysts. rsc.org

Direct catalytic asymmetric aldol (B89426) reactions involving unmodified ynones are challenging because ynones can act as Michael acceptors, and the resulting products can be unstable. acs.orgscielo.br However, progress has been made. For example, chiral tertiary amine thiourea (B124793) catalysts have been used for the direct aldol reactions of unactivated methyl ynones with isatins, yielding β-hydroxyynones with quaternary carbon centers. scielo.br These reactions can be significantly enhanced by aqueous conditions. scielo.br

While this compound itself is achiral, the development of enantioselective and diastereoselective methods is crucial for synthesizing its chiral derivatives, which are valuable in medicinal chemistry and materials science. nih.govnih.gov Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is the primary approach. rsc.orgyoutube.comyoutube.com

For example, the first enantioselective aldol additions of methyl ynones to α-ketal aldehydes were achieved using a chiral dinuclear zinc catalyst. scielo.br In organocatalysis, proline-derived sulfonamides have been shown to effectively catalyze the aldol reaction of certain protected ynones with aldehydes, achieving good yields and enantioselectivities. scielo.br The development of enantioselective methods for synthesizing complex molecules like eight-membered cyclic ethers often utilizes ynones as key starting materials in tandem cyclization reactions mediated by chiral bifunctional catalysts. nih.gov

Multicomponent Reaction Strategies for Molecular Scaffold Construction

Multicomponent reactions (MCRs), in which three or more starting materials react in a single step to form a complex product, offer a highly efficient route to complex molecular scaffolds. beilstein-journals.orgresearchgate.net These processes are atom-economical and reduce waste by minimizing intermediate purification steps. researchgate.net

A key example applicable to ynone synthesis is the carbonylative Sonogashira coupling. researchgate.net This reaction combines an aryl halide, a terminal alkyne, and a carbon monoxide (CO) source in a one-pot process catalyzed by palladium. rsc.org Recently, chloroform (B151607) (CHCl₃) has been demonstrated as an effective and inexpensive CO source for this transformation in the presence of a base like cesium hydroxide. rsc.org This method has been successfully applied to the synthesis of various alkynones and even for the late-stage modification of natural products. rsc.org

Reaction Pathway Elucidation and Mechanistic Investigations

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and designing more efficient catalysts. nih.gov For the synthesis of this compound, mechanistic studies have largely focused on the dominant transition metal-catalyzed pathways.

Kinetic studies are essential for determining the rate-limiting steps and the influence of each component in a catalytic cycle. The Sonogashira reaction, central to the synthesis of this compound, involves a complex interplay between a palladium cycle and a copper cycle. wikipedia.org

The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with a copper acetylide, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the Cu(I) salt. wikipedia.org

Quantitative kinetic investigations have shed light on these steps. For example, studies on the transmetalation step have provided insights into the synergistic effects between the palladium and copper catalysts. nih.gov Following pseudo-first-order kinetics, the rate constants for related reactions, such as the palladium nanoparticle-catalyzed reduction of nitrophenols, have been measured to quantify catalyst efficiency. researchgate.net This type of analysis, including the determination of activation energies, allows for the direct comparison of different catalytic systems and supports the rational design of improved catalysts for ynone synthesis.

Isotopic Labeling Studies in Reaction Mechanism Determination

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In such studies, an atom in a reactant molecule is replaced with one of its isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D), and the position of the isotope in the product is determined.

While general frameworks for using hydrogen-deuterium exchange to probe the mechanisms of C-H bond cleavage have been developed for complex reactions, specific isotopic labeling studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available research. nih.gov Such studies would be invaluable, for instance, in confirming the exact nature of proton transfer steps or in determining kinetic isotope effects to identify the rate-determining step in catalytic cycles.

Spectroscopic Intermediates Identification

The identification of transient intermediates is crucial for understanding a reaction pathway. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are primary tools for characterizing both stable molecules and, in some cases, reaction intermediates. nih.gov

The stable compound this compound is well-characterized by a range of spectroscopic methods. nih.govnist.gov This foundational data is a prerequisite for identifying any transient species, as the spectra of intermediates would be compared against those of the starting materials and the final product. For example, in a reaction involving this compound, researchers would monitor the reaction mixture over time using techniques like rapid-scan IR or in-situ NMR to detect the appearance and disappearance of signals corresponding to fleeting intermediates.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption band for the C≡C triple bond and the C=O carbonyl group. | nih.govnist.gov |

| ¹H NMR Spectroscopy | Signals corresponding to the methyl protons and the aromatic protons of the phenyl group. | nih.gov |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon, the two acetylenic carbons, and the carbons of the phenyl ring. | nih.gov |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (144.17 g/mol ). sigmaaldrich.com | nist.gov |

| Raman Spectroscopy | Complementary data to IR, particularly for the symmetric C≡C stretch. | nih.gov |

This table presents the types of data obtained for the stable compound, which serve as a reference for studies aimed at identifying reaction intermediates.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, this involves exploring alternative solvents and maximizing the efficiency of atom use.

Solvent-Free and Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely. nih.govrsc.org

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, is a primary method for synthesizing aryl alkynones. wikipedia.orglibretexts.org This reaction typically joins a terminal alkyne with an aryl halide. While many procedures use organic solvents, significant progress has been made in adapting Sonogashira couplings to be performed in aqueous media, often under mild conditions. organic-chemistry.org Although a specific aqueous synthesis of this compound is not detailed in the surveyed literature, these general advancements for its compound class suggest a viable green pathway. Solvent-free approaches, often facilitated by grinding reactants together or using microwave irradiation, have also been successfully applied to various organic reactions, including the synthesis of related compounds like propargylamines and chalcones. nih.govrsc.org

Atom Economy and E-factor Considerations

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.gov The Environmental Factor (E-factor) provides a more practical measure of waste, defined as the total mass of waste generated divided by the mass of the product. An ideal reaction has a 100% atom economy and an E-factor of 0.

A common route for synthesizing this compound would be the Sonogashira coupling of iodobenzene with 3-butyn-2-one. The theoretical atom economy for this pathway can be calculated as follows:

Reaction: C₆H₅I + HC≡C(CO)CH₃ → C₆H₅C≡C(CO)CH₃ + HI

Table 2: Theoretical Atom Economy Calculation for a Synthesis of this compound

| Reactant/Product | Compound | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Reactant 1 | Iodobenzene (C₆H₅I) | 204.01 | Reactant |

| Reactant 2 | 3-Butyn-2-one (C₄H₄O) | 68.07 | Reactant |

| Total Reactant Mass | 272.08 | ||

| Desired Product | This compound (C₁₀H₈O) | 144.17 | Product |

| Byproduct | Hydrogen Iodide (HI) | 127.91 | Waste |

Calculation:

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy = (144.17 / 272.08) x 100 = 53.0%

This calculation shows that, even with a 100% chemical yield, a maximum of only 53% of the reactant atoms end up in the desired product, with the remainder forming the hydrogen iodide byproduct. The E-factor for this reaction would be at least 0.89 (127.91 / 144.17), and significantly higher in practice when considering solvent, catalyst, and workup waste. nih.gov Green chemistry seeks to improve upon this by designing alternative routes, such as rearrangements or addition reactions, which have inherently higher atom economies. scranton.edu

Chemical Reactivity and Derivatization Strategies

Nucleophilic and Electrophilic Addition Reactions at the Triple Bond

The carbon-carbon triple bond in 4-phenyl-3-butyn-2-one is electron-deficient due to the conjugative electron-withdrawing effect of the adjacent carbonyl group. This renders the alkyne susceptible to attack by both nucleophiles and electrophiles.

The addition of reagents to the unsymmetrical triple bond of this compound can, in principle, lead to two regioisomers. The regioselectivity of these additions is a critical aspect of its chemistry, dictating the structure of the resulting products. wikipedia.org

Nucleophilic Additions:

In nucleophilic additions to activated alkynes like this compound, the regioselectivity is governed by the electronic and steric properties of the nucleophile and the substrate. acs.org Softer nucleophiles typically undergo a 1,4-conjugate addition (Michael addition) to the β-carbon of the alkyne, driven by the polarization of the π-system. nih.gov For instance, the reaction with thiols, amines, and other soft nucleophiles generally proceeds with high regioselectivity to afford the corresponding β-functionalized α,β-unsaturated ketones. acs.orgnih.gov

A study on the reaction of 1,3-propanedithiol (B87085) with this compound using high surface area magnesium oxide as a catalyst resulted in a near-quantitative yield (98%) of the double addition product. acs.orgnih.gov This highlights the high reactivity of the triple bond towards nucleophilic attack.

The stereoselectivity of these additions is also a key consideration. masterorganicchemistry.com Phosphine-catalyzed partial reduction of ynones can lead to either (E)- or (Z)-enones, with the stereochemical outcome being influenced by the choice of phosphine (B1218219) catalyst. murraystate.edu

Electrophilic Additions:

Electrophilic additions to this compound have also been investigated. The reaction with bromine chloride and iodine monochloride has been studied in various solvents. chemicalbook.comsigmaaldrich.com Gold(I) complexes can catalyze the hydrofluorination of this compound. Mechanistic studies suggest a pre-coordination of the alkyne to a cationic gold center, followed by a nucleophilic attack of fluoride. d-nb.info This reaction demonstrates the ability of the alkyne to be activated by a Lewis acid towards nucleophilic attack.

A one-pot reaction involving the in-situ generation of hydrogen iodide followed by a palladium-catalyzed cross-coupling with organozinc compounds has been used to prepare 4-disubstituted-3-alken-2-ones from this compound. acs.org

Interactive Data Table: Regioselectivity in Nucleophilic Additions to this compound

| Nucleophile | Catalyst/Conditions | Product Type | Regioselectivity | Ref |

| 1,3-Propanedithiol | High surface area MgO | Double addition | High | acs.orgnih.gov |

| Thiol | Base-catalyzed | β-Thioenone | High | nih.gov |

| Amine | Base-catalyzed | β-Enaminone | High | nih.gov |

| Fluoride (from Et3N·3HF) | Au(I) complex | β-Fluorovinyl ketone | High | d-nb.info |

The electron-deficient triple bond of this compound makes it a good dienophile and dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

While specific examples of [2+2] cycloadditions involving this compound are not extensively detailed in the provided search results, its activated alkyne nature suggests its potential participation in such reactions with appropriate ketenes or other 2π systems.

Regarding [3+2] cycloadditions, the reaction of this compound with diazo compounds is a known transformation. For instance, it can react with p-toluenesulfonyl azide (B81097) in the presence of a base to form 1-diazo-4-phenyl-3-butyn-2-one. This diazo derivative is a versatile intermediate for further cycloadditions and carbene-mediated reactions.

Transformations Involving the Ketone Moiety

The ketone functionality in this compound offers another site for chemical modification, allowing for a wide range of transformations.

The carbonyl group of this compound exhibits typical ketonic reactivity. It can undergo nucleophilic attack by organometallic reagents, such as Grignard reagents or organolithium compounds, to yield tertiary alcohols. acs.orgnih.gov

Reduction of the ketone is also a common transformation. The use of reducing agents can selectively reduce the carbonyl group to a secondary alcohol, or under stronger conditions, both the ketone and the alkyne can be reduced. For instance, the reduction of this compound in a THF solution has been reported. chemicalbook.comsigmaaldrich.com Old Yellow Enzyme (OYE) can catalyze the reduction of this compound to 4-phenyl-2-butanone via the corresponding trans-alkene. researchgate.net

The presence of α-protons on the methyl group adjacent to the carbonyl allows for the formation of an enolate under basic conditions. This enolate can then participate in various C-C bond-forming reactions.

The conjugate addition of enolizable benzylic alkynyl ketones, such as this compound, to nitroolefins can be achieved in a highly selective manner using a Brønsted base catalyst. ehu.es This reaction creates a stereogenic center at the α-position. The resulting adducts can be further transformed, for example, by reducing the alkyne moiety to afford enantiopure non-symmetrical α-substituted dialkyl ketones. ehu.es

Functionalization of the Phenyl Ring and Alkynyl Chain

Beyond the reactivity of the triple bond and the ketone, the phenyl ring and the alkynyl chain can also be functionalized.

The phenyl ring can undergo typical electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the deactivating effect of the butynone substituent.

The terminal position of the alkynyl chain is not directly functionalized in this compound as it is substituted with a phenyl group. However, derivatization of the alkyne can be achieved through addition reactions as discussed in section 3.1. Chlorination of this compound at the α-position has been considered theoretically, though experimental evidence is lacking.

Directed Ortho-Metallation and Aromatic Substitutions

Directed ortho-metallation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings with high regioselectivity. wikipedia.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orguwindsor.ca The DMG, typically a heteroatom-containing functional group, coordinates to the lithium atom, facilitating the deprotonation at the adjacent site. wikipedia.org

For this compound, the carbonyl group could theoretically act as a DMG. However, its distance from the phenyl ring, separated by the rigid alkyne linker, prevents it from effectively directing metallation to the ortho position of the phenyl group. Therefore, standard DoM is not a primary pathway for the functionalization of this specific molecule.

Instead, the phenyl ring undergoes typical electrophilic aromatic substitution reactions. The reactivity of the ring is influenced by the acetylenic ketone group (-C≡C-C(=O)CH₃), which is a deactivating, meta-directing group due to its electron-withdrawing nature. Consequently, electrophilic attack will preferentially occur at the meta-position.

Typical Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid and sulfuric acid would yield 4-(3-nitrophenyl)-3-butyn-2-one.

Halogenation: Bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would lead to 4-(3-bromophenyl)-3-butyn-2-one.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not effective due to the strong deactivating nature of the substituent.

Ligand Design and Coordination Chemistry Applications

The structure of this compound contains potential metal-binding sites, making its derivatives of interest in ligand design and coordination chemistry. The key sites for metal coordination are the carbonyl oxygen atom and the π-system of the carbon-carbon triple bond.

Derivatives of this compound can be utilized to create polydentate ligands. For example, the introduction of additional donor groups on the phenyl ring or modification of the methyl group can lead to ligands capable of forming stable chelate complexes with various transition metals. The conjugated ynone framework can facilitate electron delocalization within the resulting metallacycles, which is a desirable feature for applications in catalysis and materials science.

Synthesis of Complex Heterocyclic Systems Utilizing this compound

The unique combination of alkyne and ketone functionalities makes this compound an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds. Its conjugated system is primed for various cyclization, cycloaddition, and condensation reactions.

Pyrrole (B145914), Furan (B31954), and Thiophene (B33073) Derivatives

The construction of five-membered aromatic heterocycles is a common application of alkynyl ketones.

Furan Derivatives: Substituted furans can be synthesized from this compound through the cycloisomerization of its derivatives. For instance, acid- or metal-catalyzed hydration of the alkyne can lead to a 1,4-dicarbonyl intermediate, which readily undergoes cyclodehydration in a manner analogous to the Paal-Knorr furan synthesis to yield a furan ring. organic-chemistry.orgyoutube.com Zinc chloride-catalyzed cycloisomerization of similar but-3-yn-1-ones is known to produce highly substituted furans. organic-chemistry.org

Pyrrole Derivatives: The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a viable route. youtube.comorganic-chemistry.org As with furan synthesis, this would require the initial conversion of this compound to the corresponding 1,4-diketone. A more direct approach is the [3+2] cycloaddition reaction between this compound and a suitable three-atom component, such as an azide or tosylmethyl isocyanide (TosMIC), which can yield highly functionalized pyrroles. nih.gov

Thiophene Derivatives: Thiophenes can be prepared by reacting this compound with a sulfur source. The Paal-Knorr thiophene synthesis involves heating a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comrroij.com More direct methods include the Gewald reaction, which can be adapted for alkynyl precursors, or the cyclization of in-situ generated alkynyl thiolates. mdpi.comsciforum.net For example, reaction with a sulfur nucleophile followed by cyclization is a powerful strategy for building the thiophene ring. organic-chemistry.org

| Target Heterocycle | General Method | Key Reagents | Reference |

|---|---|---|---|

| Furan | Paal-Knorr Synthesis (via 1,4-diketone) | H₂O/Acid catalyst, then heat | organic-chemistry.orgyoutube.com |

| Pyrrole | Paal-Knorr Synthesis (via 1,4-diketone) | Primary Amine (R-NH₂) | youtube.comorganic-chemistry.org |

| Pyrrole | [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC) | nih.gov |

| Thiophene | Paal-Knorr Synthesis (via 1,4-diketone) | P₄S₁₀ or Lawesson's Reagent | pharmaguideline.comrroij.com |

| Thiophene | Gewald-type Reaction | Elemental Sulfur (S₈), Amine/Base | sciforum.net |

Pyridine (B92270) and Quinoline (B57606) Analogues

Six-membered nitrogen-containing heterocycles are also accessible from this compound.

Pyridine Analogues: Substituted pyridines can be synthesized through condensation and cyclization reactions. A notable example involves the reaction of alkynyl aldehydes with 5-aminopyrazoles, catalyzed by a silver salt, to produce pyrazolo[3,4-b]pyridine frameworks. nih.gov A similar strategy could be employed using this compound, where it or its derivatives react with a suitable 1,3-binucleophile like an enamine or an amidine to construct the pyridine ring.

Quinoline Analogues: Quinolines are bicyclic systems containing a benzene (B151609) ring fused to a pyridine ring. The Conrad-Limpach and Gould-Jacobs reactions are classic methods for quinoline synthesis, often starting from anilines and β-ketoesters or their equivalents. mdpi.com this compound can serve as a β-ketoester equivalent. For example, the Michael addition of an aniline (B41778) to the alkyne of this compound would generate an enaminone intermediate. This intermediate can then undergo thermal or acid-catalyzed cyclization and dehydration to afford a 4-methyl-2-phenylquinoline (B1606933) derivative.

Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

The carbon framework of this compound is a valuable starting point for constructing larger polycyclic and fused ring systems.

Fused Ring Systems: The molecule can participate as a dienophile in Diels-Alder reactions. The activated alkyne can react with a diene, such as cyclopentadiene, to form a bicyclic adduct. Subsequent aromatization of this adduct can lead to the formation of a new fused aromatic ring. Furthermore, the synthesis of complex fused heterocycles like benzo[h]quinolines has been demonstrated through multi-step sequences where precursors derived from related building blocks undergo intramolecular cyclization. nih.gov

Polycyclic Aromatic Hydrocarbons (PAHs): While direct conversion to large PAHs is complex, this compound serves as a C₁₀ aryl-alkyne building block. nih.gov Strategies for PAH synthesis often involve the annulation of additional rings onto a pre-existing aromatic core. acs.org The phenyl group of the molecule can be functionalized and then subjected to cyclization reactions, such as the Scholl reaction, to build larger fused aromatic systems. Alternatively, the acetylenic portion can be elaborated and used to construct rings that are subsequently fused to the existing phenyl group, providing a pathway to phenanthrenes or other PAHs.

Advanced Spectroscopic Characterization and Computational Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. For 4-Phenyl-3-butyn-2-one, which possesses a rigid alkynyl core and rotatable phenyl and methyl groups, NMR provides critical data on atom connectivity and spatial relationships.

Basic ¹H and ¹³C NMR spectra offer initial structural confirmation. The ¹H NMR spectrum of this compound typically shows a singlet for the methyl protons and a set of multiplets for the aromatic protons of the phenyl group. rsc.org The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon, the two alkynyl carbons, the methyl carbon, and the carbons of the phenyl ring.

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ¹H | ~2.4 | Singlet |

| Phenyl-H | ¹H | ~7.3-7.6 | Multiplet |

| C=O | ¹³C | ~184 | - |

| C≡C-Ph | ¹³C | ~88 | - |

| C≡C-C=O | ¹³C | ~91 | - |

| Phenyl-C | ¹³C | ~128-133 | - |

| CH₃ | ¹³C | ~33 | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are indispensable for unambiguous structural assignment, especially in complex derivatives of this compound.

2D Correlated Spectroscopy (COSY) identifies proton-proton (¹H-¹H) spin couplings. For this molecule, COSY would primarily show correlations between the ortho, meta, and para protons on the phenyl ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) , sometimes referred to as HMQC, correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the phenyl ring and the methyl proton signal to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. For this compound, HMBC spectra would reveal correlations from the methyl protons to both the carbonyl carbon and the adjacent alkynyl carbon. Furthermore, correlations from the ortho-protons of the phenyl ring to the attached alkynyl carbon would establish the connection between the phenyl ring and the butynone framework.

While detailed 2D NMR studies on the parent molecule are not extensively published, these techniques are routinely applied to its derivatives. For instance, the structures of pyrazoles synthesized from this compound have been confirmed using COSY, HMQC, and HMBC experiments. rsc.org Similarly, HMBC analysis was critical in assigning the structure of a dihydrazide derivative mathnet.ru and a fluorovinyl complex formed from the parent alkyne. researchgate.net

Solid-state NMR (ssNMR) spectroscopy provides atomic-level insight into the structure and dynamics of materials in their solid, crystalline form. rsc.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. rsc.org

For this compound, ssNMR could be employed to:

Characterize different polymorphic (crystalline) forms of the compound, which may exhibit distinct molecular packing and intermolecular interactions.

Determine the precise molecular conformation in the solid state.

Study intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking of the phenyl rings, which govern the crystal packing.

Although specific solid-state NMR studies on this compound are not widely available in the literature, the technique's power has been demonstrated on related organometallic complexes and materials where it helps to distinguish structures in the solid phase that may differ from those observed in solution. acs.org

Dynamic NMR (DNMR) refers to NMR experiments conducted over a range of temperatures to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange.

The primary conformational flexibility in this compound involves the rotation of the phenyl group around the C-C single bond connecting it to the alkyne moiety. At low temperatures, this rotation could become slow enough on the NMR timescale to result in distinct signals for the ortho and meta protons (which are chemically equivalent with fast rotation). By analyzing the changes in the line shape of the NMR signals as a function of temperature, the energy barrier (activation energy) for this rotational process could be calculated. Such studies provide fundamental data on the steric and electronic effects governing the molecule's flexibility. While specific DNMR studies on this compound are not reported, the methodology is well-established for analyzing conformational exchanges in analogous molecular systems. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for studying bonding environments.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. For this compound, the key identifying peaks are the C=O stretch of the ketone and the C≡C stretch of the internal alkyne.

Attenuated Total Reflectance (ATR) is a popular IR sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. acs.org The IR beam is passed through a crystal with a high refractive index, and the sample is brought into contact with the crystal surface. The beam penetrates a short distance into the sample, and the resulting attenuated radiation provides the absorption spectrum. acs.org ATR-IR spectra for this compound are available and clearly show the characteristic vibrational modes.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is another powerful technique, particularly suited for powdered solid samples. It involves irradiating the sample with an IR beam and collecting the diffusely scattered light. DRIFT is highly sensitive to surface species and is often used for analyzing heterogeneous catalysts or powdered reagents. While both ATR and DRIFT can be used for soil sample analysis, DRIFT has been noted to be more sensitive in some applications. For this compound, DRIFT would be an excellent alternative to ATR for analyzing solid samples, potentially revealing subtle differences in vibrational modes due to crystal packing effects.

Interactive Table: Key ATR-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2200 | Strong | C≡C Alkyne Stretch |

| ~1675 | Strong | C=O Ketone Stretch |

| ~1595 | Medium | Aromatic C=C Stretch |

| ~1490 | Medium | Aromatic C=C Stretch |

| ~1220 | Strong | C-C(=O)-C Stretch |

| ~760, ~690 | Strong | C-H Out-of-plane Bend (Monosubstituted Phenyl) |

Source: Data adapted from publicly available spectra.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light (from a laser) and provides information on a molecule's vibrational modes. A key difference is that non-polar bonds with symmetric vibrations, which are often weak in IR spectra, can be strong in Raman spectra. The C≡C stretch of the alkyne in this compound, for example, is expected to produce a strong Raman signal. Publicly available FT-Raman spectra confirm these expected signals.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal by factors of 10⁶ to 10¹⁴. This enhancement occurs when a molecule is adsorbed onto or is in close proximity to a nanostructured metallic surface, typically made of gold or silver. SERS is valuable for detecting trace amounts of an analyte and for studying the interaction of molecules with surfaces.

While no specific SERS studies on this compound have been published, the technique holds significant potential. A SERS investigation could:

Provide insight into how the molecule orients itself and binds to a metal surface, for example, through the carbonyl oxygen or the π-system of the phenyl ring or alkyne.

Enable the detection of the compound at extremely low concentrations.

Offer information on chemical reactions occurring at the surface. SERS is frequently used to study pharmaceuticals and other organic molecules to understand their adsorption behavior. acs.org

Interactive Table: Key FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2200 | Very Strong | C≡C Alkyne Stretch |

| ~1670 | Medium | C=O Ketone Stretch |

| ~1600 | Strong | Aromatic C=C Stretch (Ring Breathing) |

| ~1000 | Strong | Phenyl Ring Trigonal Breathing |

Source: Data adapted from publicly available spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information can be utilized to elucidate the molecular weight of a compound and deduce its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound has been calculated to be 144.057514874 Da. nih.gov This precise mass measurement is a critical piece of data for the unambiguous identification of the compound in complex mixtures.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₁₀H₈O | 144.057514874 |

Table 1: High-Resolution Mass Spectrometry Data for this compound. This table presents the molecular formula and the precise calculated exact mass of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

The likely fragmentation pathways would involve cleavages at the bonds adjacent to the carbonyl group and the triple bond. Key predicted fragments would include the loss of a methyl radical (•CH₃) to form an ion at m/z 129, and the loss of a carbonyl group (CO) to yield an ion at m/z 116. Another prominent fragmentation would be the cleavage of the bond between the carbonyl carbon and the alkyne, leading to the formation of a phenylacetylenyl cation at m/z 101 and an acetyl cation at m/z 43. Further fragmentation of the phenyl-containing ions would be expected, leading to characteristic ions of the phenyl group at m/z 77.

| Predicted Fragment Ion | m/z | Proposed Structure/Loss |

| [C₉H₅O]⁺ | 129 | [M - CH₃]⁺ |

| [C₉H₈]⁺• | 116 | [M - CO]⁺• |

| [C₈H₅]⁺ | 101 | [C₆H₅C≡C]⁺ |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₂H₃O]⁺ | 43 | Acetyl cation |

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragments of this compound. This table outlines the expected major fragment ions and their corresponding mass-to-charge ratios based on theoretical fragmentation pathways.

Ionization Techniques and Their Influence on Fragmentation Patterns

The appearance of a mass spectrum is highly dependent on the ionization technique employed. Different techniques impart varying amounts of energy to the analyte molecule, resulting in different degrees of fragmentation.

Electron Ionization (EI): This is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. The EI mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 144, along with a rich pattern of fragment ions as described in the MS/MS section, providing significant structural information. libretexts.org

Chemical Ionization (CI): This is a softer ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduction. A CI mass spectrum of this compound would likely exhibit a more abundant protonated molecule ([M+H]⁺ at m/z 145) and less fragmentation compared to EI. This technique is useful for confirming the molecular weight of the compound.

Electrospray Ionization (ESI): ESI is a very soft ionization technique, particularly suitable for polar and thermally labile molecules. When coupled with a liquid chromatography system, ESI would likely produce a strong signal for the protonated molecule [M+H]⁺ of this compound with minimal in-source fragmentation. This is advantageous for quantitative analysis and for selecting the precursor ion in MS/MS experiments.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction Studies

A thorough search of the existing scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data on its crystal structure, absolute stereochemistry, or detailed molecular geometry from this technique can be presented.

Powder X-ray Diffraction (PXRD) for Polymorphism Analysis

Similarly, no powder X-ray diffraction (PXRD) data for this compound has been found in the public domain. PXRD is a key technique for the analysis of crystalline solids, including the identification of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical properties of a material. Without PXRD data, the polymorphic behavior of this compound remains uncharacterized.

Computational Chemistry and Theoretical Studies

Theoretical studies, particularly those employing quantum mechanics, are instrumental in understanding the intrinsic properties of this compound. These methods model the molecule in a virtual environment to predict its behavior and characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. imanagerpublications.com By calculating the electron density, DFT can determine the ground-state energy, the geometry of the molecule at its lowest energy state, and the distribution of electrons within the molecule.

For this compound, DFT calculations would focus on optimizing the molecular geometry to find the most stable conformation. Key outputs of this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's electronic stability and reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. imanagerpublications.com These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack, while the conjugated system may present various reactive sites.

Table 1: Computed Electronic and Molecular Properties of this compound

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₀H₈O | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| Exact Mass | 144.057514874 Da | nih.gov |

| IUPAC Name | 4-phenylbut-3-yn-2-one | nih.gov |

| InChI Key | UPEUQDJSUFHFQP-UHFFFAOYSA-N | chemicalbook.com |

| Canonical SMILES | CC(=O)C#CC1=CC=CC=C1 | chemicalbook.com |

This table presents fundamental molecular properties, many of which are derived or confirmed through computational methods.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. youtube.com For this compound, MD simulations can provide a detailed view of its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net These simulations model the forces between individual atoms and use Newton's laws of motion to simulate their dynamic behavior.

An MD simulation could model this compound in a solvent like water or methanol (B129727) to understand solvation processes. The simulation would track the positions and orientations of the solvent molecules around the solute, revealing preferential interaction sites. nih.gov For instance, it could show hydrogen bonding between the carbonyl oxygen of this compound and hydrogen atoms of a protic solvent.

By analyzing the simulation trajectories, one can calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. nih.gov This analysis helps in understanding the structure of the solvation shell and the strength of intermolecular interactions, which are crucial for predicting the compound's solubility and behavior in solution. nih.govyoutube.com

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors are used to quantify various aspects of a molecule's properties and to develop structure-reactivity relationships, which correlate a molecule's structure with its chemical reactivity. rsc.org

For this compound, key descriptors can be calculated using DFT. These include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E_HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the propensity to accept electrons, calculated as χ² / (2η).

These descriptors help predict how this compound will behave in chemical reactions. A high electrophilicity index, for example, would suggest that the molecule is a good electrophile, readily reacting with nucleophiles. By comparing these descriptors with those of other related compounds, it's possible to predict relative reactivities without conducting experiments. rsc.org

Table 2: Computationally Derived Descriptors for this compound

| Descriptor | Type | Value (Computed) | Source |

| XLogP3 | Lipophilicity | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | Interaction | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | Interaction | 1 | nih.gov |

| Rotatable Bond Count | Flexibility | 2 | nih.gov |

| Topological Polar Surface Area | Polarity | 17.1 Ų | nih.gov |

This table provides descriptors that are computationally predicted and useful for assessing the molecule's potential pharmacokinetic and reactivity properties.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. liverpool.ac.ukspectroscopyonline.com DFT calculations are widely used to predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. nih.govspectroscopyonline.com

To predict the vibrational spectrum of this compound, a frequency calculation is performed on the optimized geometry. researchgate.net This calculation yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted spectrum can help assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the characteristic stretching frequencies of the C=O and C≡C bonds. nih.govresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. liverpool.ac.uk The calculation provides theoretical chemical shifts for each nucleus in the molecule. chemicalbook.com Comparing these predicted shifts with experimental data can confirm the structural assignment of the molecule. youtube.comchemicalbook.com While direct computational studies for this compound are not widely published, experimental spectra are available which could be used to validate such future computational predictions. nist.gov

Table 3: Comparison of Spectroscopic Techniques and Computational Predictability

| Spectroscopic Technique | Experimental Data Available | Typical Computational Method for Prediction | Key Predicted Parameters for this compound |

| Infrared (IR) Spectroscopy | Yes nist.gov | DFT (Frequency Calculation) | Vibrational frequencies for C=O stretch, C≡C stretch, C-H stretches |

| Raman Spectroscopy | Yes nih.gov | DFT (Frequency Calculation) | Raman active vibrational frequencies, intensities |

| Nuclear Magnetic Resonance (NMR) | Yes chemicalbook.com | DFT with GIAO | ¹H and ¹³C chemical shifts |

| Mass Spectrometry | Yes nist.gov | (Not typically predicted this way) | Fragmentation patterns (can be rationalized post-experiment) |

Applications in Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

The dual reactivity of the ketone and alkyne functional groups makes 4-phenyl-3-butyn-2-one a strategic precursor in the assembly of intricate molecular architectures.

While direct applications in completed total syntheses of natural products are still emerging, the utility of this compound as a key reactant in methodologies aimed at natural product synthesis is well-documented. For instance, it has been successfully employed in rhodium-catalyzed [2+2+2] carbocyclization reactions to produce highly functionalized bicyclohexadienes with excellent regioselectivity and enantioselectivity. nih.gov This methodology is considered versatile enough for application in target-directed synthesis, with ongoing studies exploring its use for the total synthesis of natural products. nih.gov The ability to create complex cyclic systems with controlled stereochemistry from this building block highlights its potential in constructing core structures of various natural products.

Furthermore, the reductive metabolism of this compound has been a subject of study, indicating its relevance in biological systems and providing insights for its use in biomimetic synthesis. a2bchem.comthegoodscentscompany.com

The most prominent application of this compound is as a pharmaceutical intermediate. fishersci.cacymitquimica.comguidechem.comthermofisher.krchemicalbook.com Its structure is a valuable scaffold for creating a variety of compounds with potential biological activity.

Research has demonstrated its use in the enantioselective Michael addition with nitroolefins, catalyzed by a Brønsted base, to create a stereogenic center. The resulting adducts can be further transformed, for example, through the reduction of the alkyne moiety, to afford enantiomerically pure non-symmetrical α-substituted dialkyl ketones. ehu.es These ketones are valuable chiral building blocks for more complex pharmaceutical targets. The versatility of the alkyne group in these adducts also allows for subsequent intramolecular cyclizations to form complex structures like spirocycles, which are significant in medicinal chemistry. ehu.es

Additionally, this compound can be reduced to its corresponding alkene, trans-4-phenyl-3-buten-2-one, or fully saturated ketone, 4-phenyl-2-butanone, using methods like Lindlar reduction or enzymatic processes. guidechem.comresearchgate.net These products are also used as intermediates in the pharmaceutical industry.

Table 1: Selected Synthetic Transformations of this compound for Pharmaceutical Intermediates

| Reaction Type | Reagents/Catalyst | Product Type | Significance | Reference(s) |

| Enantioselective Michael Addition | Nitroolefins, Brønsted Base Catalyst | Chiral α-alkynyl ketones | Access to enantiopure building blocks | ehu.es |

| Rhodium-Catalyzed Carbocyclization | 1,6-Enyne, Rhodium/(S)-BINAP | Bicyclic hexadienes | Construction of complex cyclic systems | nih.gov |

| Reduction | Lindlar Catalyst | trans-4-phenyl-3-buten-2-one | Intermediate for further synthesis | guidechem.com |

| Enzymatic Reduction | Old Yellow Enzyme (OYE) | 4-Phenyl-2-butanone | Biocatalytic route to saturated ketone | researchgate.net |

Precursor for Advanced Polymeric Materials

The reactive alkyne group makes this compound a candidate for the development of specialized polymers.

This compound, as an activated alkyne, can participate in various polymerization reactions. It is particularly suited for step-growth polymerizations through nucleophilic conjugate additions, a type of "click chemistry" reaction. acs.orgnih.gov For example, the reaction of this compound with a dithiol like 1,3-propanedithiol (B87085) proceeds efficiently and can be used to form polymer chains. nih.gov These thiol-yne reactions are known for their high yields and orthogonality, making them suitable for creating well-defined polymers under mild conditions. acs.org

Additionally, tungsten tetrachloride (WCl₄) has been shown to polymerize monosubstituted acetylenes, and its reactivity with this compound has been noted, suggesting its potential as a monomer in transition-metal-catalyzed polymerizations. researchgate.net

The bifunctional nature of this compound allows it to act as a cross-linking agent to create robust polymer networks. The activated alkyne can react with nucleophiles, such as thiols, from two different polymer chains in a process known as thiol-alkynone cross-linking. This type of reaction is integral to forming highly cross-linked network polymers. acs.org

Furthermore, organosilicon compounds, which can be synthesized through reactions like hydrosilylation of alkynes, are widely used as cross-linkers in materials such as silicones and resins. nih.gov The reaction of this compound in manganese-catalyzed hydrosilylation processes opens a pathway to creating silicon-containing cross-linking agents. nih.gov

Ligand Design and Coordination Chemistry

The electron-rich phenyl ring, the alkyne's π-system, and the ketone's oxygen atom provide multiple coordination sites, making this compound a valuable component in ligand design and coordination chemistry.

It readily participates in metal-catalyzed reactions, such as rhodium-catalyzed cyclizations, which inherently involve its coordination to the rhodium center to facilitate the reaction. nih.gov More directly, it has been shown to react with a gold(I) fluorido phosphine (B1218219) complex, [Au(F)(SPhos)], via formal insertion of the alkyne into the gold-fluorine bond. This reaction forms a new, stable gold fluorovinyl complex, [Au(CH₃C(O)C=C(F)Ph)(SPhos)], demonstrating its ability to act as a precursor for organometallic complexes. researchgate.net

Its structural motifs are also found in more complex molecules that serve as ligands. For example, derivatives like aminotetrazoles, which can be synthesized through multi-step pathways, are known to be useful ligands in coordination chemistry. ehu.es The compound's reaction with organozinc compounds in the presence of a palladium catalyst further underscores its utility in forming new structures through metal-mediated cross-coupling, a cornerstone of modern coordination and organometallic chemistry. acs.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. The design of these frameworks relies on the selection of appropriate organic linkers that connect metal nodes (in MOFs) or self-assemble (in COFs).

Currently, there is a lack of specific research in the scientific literature detailing the direct use of this compound as a primary building block or linker in the synthesis of MOFs and COFs. While the structural motifs present in this compound could theoretically be modified to create suitable linkers, published studies demonstrating this application for the compound itself are not available at this time. The exploration of ynones as precursors for MOF and COF linkers remains a potential area for future research.

Catalytic Ligands in Transition Metal Catalysis

Transition metal catalysis is a powerful tool in chemical synthesis, and the performance of a catalyst is heavily dependent on the nature of the ligands coordinated to the metal center. These ligands modulate the electronic and steric properties of the metal, influencing its reactivity, selectivity, and stability.

A comprehensive review of current literature does not indicate that this compound is directly employed as a catalytic ligand in transition metal catalysis. The ketone functional group is generally considered a weak coordinator for many transition metals used in catalysis. However, the reactivity of the alkyne and ketone moieties allows for the transformation of this compound into more complex heterocyclic structures that could potentially serve as ligands. For instance, cycloaddition reactions or condensation reactions could yield pyrazoles, pyridines, or other nitrogen-containing heterocycles known to be effective ligands. At present, the direct application of this compound as a ligand is not a focus of published research.

Optoelectronic and Photonic Material Applications

The conjugated π-system of this compound, encompassing the phenyl ring and the enone moiety, imparts inherent electronic and photophysical properties. These characteristics are fundamental to the development of materials for optoelectronic and photonic applications.

Chromophores and Fluorophores Development

Chromophores are the parts of a molecule responsible for its color, while fluorophores are molecules that can re-emit light upon light excitation. These are essential components in the development of dyes, sensors, and imaging agents.

The structure of this compound contains a chromophoric unit due to its conjugated system. However, there is limited specific research focused on the development and application of this compound itself as a functional chromophore or fluorophore in materials science. While related structures, such as 4-phenyl-1,8-naphthalimide, have been investigated for their fluorescent properties, these are distinct molecular entities. The potential for this compound to act as a scaffold for more complex and efficient chromophores or fluorophores through chemical modification remains an area open to investigation.

Non-linear Optics (NLO) Materials Research

Non-linear optics (NLO) is the study of how intense light interacts with matter to produce new optical phenomena. Materials with significant NLO properties are crucial for applications in telecommunications, optical computing, and frequency conversion. The key to a material's NLO response often lies in a highly polarizable, extended π-electron system.

While organic molecules with extended conjugation, often featuring donor-acceptor groups, are a major focus of NLO materials research, there is currently no specific data or dedicated research available in the scientific literature on the non-linear optical properties of this compound. The investigation of ynones and their derivatives as potential NLO materials is an emerging field, but specific studies quantifying the NLO response of this compound have not been reported.

Biological and Medicinal Chemistry Research Perspectives

Mechanistic Investigations of Biological Activity

The biological activity of a compound is intrinsically linked to its interactions with biomacromolecules. For 4-phenyl-3-butyn-2-one, the conjugated π-system and the electrophilic nature of the acetylenic ketone are key features that could govern its biological effects.

Enzyme Binding Studies and Inhibition Kinetics

The reactivity of the α,β-acetylenic ketone in this compound makes it a potential candidate for interaction with various enzymes. Such interactions can be either reversible or irreversible, leading to modulation of enzyme activity.

One documented enzymatic interaction involves the reduction of this compound. Specifically, it can be a substrate for reductase enzymes. For instance, the enzymatic reduction of this compound to the corresponding ketone, (E)-4-phenyl-3-buten-2-one, can be achieved using reductase OYE in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. google.com This highlights a direct interaction with the active site of a reductase enzyme.

While detailed kinetic studies for this compound are not extensively reported in the public domain, a hypothetical kinetic analysis of an enzyme inhibited by a derivative of this compound could be presented as follows. This table illustrates the kind of data that would be generated from such studies.

Table 1: Hypothetical Inhibition Kinetics of a this compound Derivative against a Target Enzyme

| Inhibitor Concentration (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |

| 0 | 50.0 | 50.0 |

| 10 | 50.0 | 33.3 |

| 20 | 50.0 | 25.0 |

| 50 | 50.0 | 16.7 |

| 100 | 50.0 | 10.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Furthermore, the structurally related compound, trans-4-phenyl-3-buten-2-one, is known to be a substrate for glutathione (B108866) transferase, an enzyme involved in detoxification pathways. sigmaaldrich.com This suggests that this compound could also potentially interact with this class of enzymes.

DNA/RNA Binding and Intercalation Mechanisms

The planar phenyl ring and the linear acetylene (B1199291) moiety of this compound suggest a potential for interaction with nucleic acids like DNA and RNA. Planar aromatic structures are known to intercalate between the base pairs of DNA, a mechanism of action for several anticancer drugs.

While direct studies on this compound are scarce, research on other aromatic and heterocyclic compounds provides a framework for how such interactions could be investigated. For example, studies on certain 1,2,3-triazole derivatives, which also contain a phenyl group, have demonstrated DNA binding activity, mediated by both intercalation and interactions with the grooves of the DNA helix. nih.gov These studies often employ fluorescence spectroscopy, where the displacement of a known DNA intercalator like ethidium (B1194527) bromide is monitored. A decrease in the fluorescence of the ethidium bromide-DNA complex upon addition of the test compound suggests competitive binding and potential intercalation. nih.gov

The interaction of this compound with DNA could be similarly investigated. A negative Gibbs free energy (ΔG) value from such binding studies would indicate a spontaneous interaction. nih.gov

Structure-Activity Relationship (SAR) Methodologies for Derivatives

To explore and optimize the potential biological activity of this compound, the synthesis and evaluation of various derivatives are essential. SAR studies help in understanding how chemical modifications to the parent structure affect its biological efficacy.

Computational SAR Modeling and Cheminformatics

Computational approaches are powerful tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of more potent derivatives. For this compound derivatives, molecular docking could be employed to predict their binding modes and affinities to the active sites of target enzymes or receptors. This involves generating a 3D model of the compound and "docking" it into the binding site of the target protein to calculate a binding score.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of this compound analogs. In a QSAR study, the biological activity of a set of compounds is correlated with their physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) to develop a mathematical model that can predict the activity of new, unsynthesized derivatives.

Table 2: Exemplary Physicochemical Descriptors for a Hypothetical SAR Study of this compound Derivatives

| Derivative | Substitution on Phenyl Ring | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

| 1 | H | 2.1 | 17.1 | >100 |

| 2 | 4-OH | 1.8 | 37.3 | 75.2 |

| 3 | 4-Cl | 2.8 | 17.1 | 50.5 |

| 4 | 4-NO₂ | 1.9 | 63.0 | 25.1 |

| 5 | 3,4-diCl | 3.5 | 17.1 | 15.8 |

This table is for illustrative purposes and does not represent actual experimental data.

Design and Synthesis of Mechanistic Probes

To elucidate the mechanism of action and identify the specific biological targets of this compound, mechanistic probes can be designed and synthesized. These probes are derivatives that incorporate a reporter group (e.g., a fluorescent tag or a radiolabel) or a reactive group for covalent labeling of the target.

For instance, a derivative of this compound could be synthesized with a fluorescent dansyl group attached to the phenyl ring. This would allow for the visualization of the compound's localization within cells using fluorescence microscopy. Alternatively, a photo-affinity label, such as a diazirine or an azide (B81097) group, could be incorporated. Upon photoactivation, this group would form a covalent bond with the target protein, enabling its identification through techniques like mass spectrometry.

The synthesis of this compound itself can be achieved through various methods, including the reaction of phenylacetylene (B144264) with an appropriate acetylating agent. researchgate.net This synthetic accessibility provides a foundation for the creation of a diverse library of derivatives and mechanistic probes to further investigate its biological potential.

Prodrug Strategies and Biotransformation Studies

The investigation into the biotransformation of this compound provides critical insights into its metabolic fate and potential application in prodrug strategies. Understanding how this compound is processed in biological systems is fundamental to predicting its efficacy, and potential toxicity. This section delves into the elucidation of its metabolic pathways and its chemical stability in environments that mimic physiological conditions.

Metabolic Pathway Elucidation

The metabolic conversion of this compound has been primarily investigated using rat liver preparations, which contain a diverse array of metabolic enzymes. These studies reveal that the compound undergoes reductive metabolism, targeting both the triple bond and the keto group.

The primary metabolic pathway involves the reduction of the α,β-triple bond of this compound to yield trans-4-Phenyl-3-buten-2-one. This initial reduction is followed by the further reduction of the newly formed double bond to produce 4-Phenyl-2-butanone. A secondary pathway involves the direct reduction of the ketone group to form the corresponding alcohol, 4-Phenyl-3-butyn-2-ol.

These metabolic transformations are catalyzed by both cytosolic and microsomal enzymes. The reduction of the triple bond to a double bond is observed in microsomal preparations and is dependent on the presence of NADPH. This reaction is notably inhibited by substances such as disulfiram (B1670777) and 7-dehydrocholesterol. The subsequent reduction of the double bond to a single bond to form 4-Phenyl-2-butanone is catalyzed by a cytosolic double bond reductase. The reduction of the keto group to an alcohol is also a significant metabolic route, occurring in the liver cytosol in the presence of NADPH or NADH.

Table 1: Metabolic Profile of this compound in Rat Liver Preparations

| Metabolite | Enzymatic Location | Cofactor Dependence | Observed Inhibition |

| trans-4-Phenyl-3-buten-2-one | Microsomes | NADPH | Disulfiram, 7-Dehydrocholesterol |

| 4-Phenyl-2-butanone | Cytosol | - | - |

| 4-Phenyl-3-butyn-2-ol | Cytosol | NADPH, NADH | - |

Chemical Stability in Biological Media

Detailed experimental data on the intrinsic chemical stability of this compound in various biological media, such as plasma or simulated gastric and intestinal fluids, is not extensively available in the public domain. However, the chemical structure of the molecule, an α,β-unsaturated ketone containing a conjugated ynone system, allows for a theoretical assessment of its potential stability.

Ynones are known to be reactive species due to the electrophilic nature of the β-carbon, which is susceptible to nucleophilic attack. In a biological context, this reactivity could lead to non-enzymatic degradation pathways. For instance, the compound could potentially react with biological nucleophiles such as the thiol groups of amino acids like cysteine, which are present in proteins and peptides within biological media.

The triple bond in conjugation with the ketone functionality activates the molecule for Michael addition reactions. While this reactivity is a key aspect of its synthetic utility, it also suggests a potential for instability in a complex biological matrix where numerous nucleophiles are present. The rate of such reactions would be dependent on the pH, temperature, and the specific nucleophiles present in the medium. Without specific experimental data, it is hypothesized that this compound may exhibit limited stability in protein-rich biological media due to its inherent reactivity. Further studies are required to quantify its half-life and degradation products under various physiological conditions.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Biocatalysis Applications